N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of azetidine-1-carboxamide derivatives involves multiple steps, starting from base compounds through to the final product. For example, a new series of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides have been synthesized through reactions involving phenothiazine, urea, and various substituted aromatic aldehydes, leading to racemic trans-2-oxoazetidin-1-carboxamide derivatives (Sharma et al., 2012). This demonstrates the complex and multi-step nature of azetidine-1-carboxamide synthesis, which requires precise control over reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of azetidine-1-carboxamide derivatives is confirmed through various spectroscopic and analytical techniques, including IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding patterns within these compounds, offering a comprehensive understanding of their structural characteristics.
Chemical Reactions and Properties
Azetidine-1-carboxamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the guanidine derivative synthesis involving N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide showcases the compound's ability to engage in complex chemical transformations (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties of azetidine-1-carboxamide derivatives, such as solubility, melting point, and stability, are critical for their handling and application in various fields. These properties are influenced by the compound's molecular structure and can be assessed through differential scanning calorimetry (DSC) and other physical analysis methods. Understanding these properties is essential for predicting the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of azetidine-1-carboxamide derivatives, including reactivity, acidity/basicity, and potential for interactions with other molecules, are pivotal for their utility in synthetic chemistry and potential applications. Studies on donor-acceptor triazenes have explored electron delocalization and thermal stability, offering insights into the compound's chemical behavior and stability under various conditions (Khramov & Bielawski, 2007).
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(15-7-6-12-4-2-1-3-5-12)18-10-13(11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-11H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALPYABHDMLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.